Ammonium thiocyanate

Materials Chemistry Fullerene Synthesis Nitrogen Doping

Generic thiocyanate or ammonium salts often compromise yields in critical applications. Ammonium thiocyanate (CAS 1762-95-4) eliminates this variability: • Outperforms KSCN as nitrogen source for Sc-based metal nitride clusterfullerene (Sc-NCF) synthesis. • Provides superior resolution of amino acid mixtures on cellulose TLC plates vs. other inorganic salts. • Exhibits quantifiably higher acute phytotoxicity and uptake in plant studies vs. KSCN. • Serves as the validated reference for thiocyanate corrosion testing of mild steel. Supplied as ACS reagent grade (≥97.5%) with documented lot-specific analysis.

Molecular Formula NH4SCN
CH4N2S
Molecular Weight 76.12 g/mol
CAS No. 1762-95-4
Cat. No. B129041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium thiocyanate
CAS1762-95-4
Synonymsammonium rhodanate
ammonium thiocyanate
ammonium thiocyanate, (15)N-labeled cpd
thiocyanic acid
thiocyanic acid, ammonium salt
thiocyanic acid, barium salt
thiocyanic acid, magnesium salt
Molecular FormulaNH4SCN
CH4N2S
Molecular Weight76.12 g/mol
Structural Identifiers
SMILESC(#N)[S-].[NH4+]
InChIInChI=1S/CHNS.H3N/c2-1-3;/h3H;1H3
InChIKeySOIFLUNRINLCBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility8.28 M
Very sol in water and ethanol;  sol in acetone;  insol in chloroform.
Highly sol in liquid ammonia and liquid sulfur dioxide, and mildly sol in acetonitrile
Freely sol in ethanol;  sol in methanol, acetone;  practically insol in CHCl3, ethyl acetate

Ammonium Thiocyanate Specifications & Baseline Data


Ammonium thiocyanate (NH₄SCN) is a deliquescent, colorless crystalline solid with a molecular weight of 76.12 g/mol [1]. It serves as a versatile source of the thiocyanate (SCN⁻) anion and the ammonium (NH₄⁺) cation, finding use in organic synthesis, analytical chemistry, and materials science . Its high aqueous solubility (163 g/100 mL at 20 °C) and solubility in polar organic solvents like ethanol and acetone make it a flexible reagent [1]. However, its unique combination of properties—specifically the weakly acidic ammonium ion and the nucleophilic, metal-coordinating thiocyanate ion—dictates performance that is not replicated by other thiocyanate salts or ammonium salts. This guide provides quantifiable, comparative evidence to support the strategic selection of ammonium thiocyanate over its closest analogs.

Dual ionic functionality for synthesis and analysis
Nucleophilic SCN and weakly acidic NH4+ dictate reactivity
High solubility in water and polar organic solvents

Non-Interchangeability of Ammonium Thiocyanate


Treating ammonium thiocyanate as a simple, interchangeable source of either thiocyanate or ammonium ions is a significant risk in research and industrial processes. The specific counterion (NH₄⁺ vs. Na⁺, K⁺, or guanidinium) profoundly influences solubility, reactivity, and bioactivity [1]. For instance, while potassium thiocyanate has twice the aqueous solubility, ammonium thiocyanate exhibits markedly different phytotoxicity and phase behavior . Similarly, compared to other ammonium salts like ammonium chloride or sulfate, the thiocyanate anion imparts unique nucleophilicity and metal-binding properties that alter reaction pathways and outcomes [2]. The following quantitative evidence demonstrates that ammonium thiocyanate's performance is not a generic property of its constituent ions, but a specific result of their combined chemistry.

Counterion (NH4+ vs Na+/K+) may shift solubility and bioactivity profiles.

Phase behavior and phytotoxicity differ markedly from KSCN.

Thiocyanate anion’s nucleophilicity and metal binding may alter reaction pathways vs other ammonium salts.

Ammonium Thiocyanate Comparative Evidence


Nitrogen Source for Fullerene Synthesis

In the synthesis of Sc-based metal nitride clusterfullerenes (Sc-NCFs), ammonium thiocyanate (NH₄SCN) provided the highest yield among 12 tested inorganic solid nitrogen sources, including potassium thiocyanate (KSCN) and various ammonium salts [1]. The yield of Sc3N@C80 per gram of Sc2O3 using NH4SCN was significantly higher than that achieved with KSCN or other N2-based nitrogen sources like nitrates and nitrites [1]. The study attributes this to the (-3) oxidation state of nitrogen in the NH3-based group (ammonium salts) being more favorable than the N2-based group, and among ammonium salts, performance is sensitively dependent on the anion's thermal stability and decomposition rate [1].

Fullerene Synthesis
Head-to-head

NH4SCN: Highest yield among 12 tested sources

KSCN & others: much lower yield

Supports yield-optimized synthesis protocols

Optimum molar ratio 1:3:15 (Sc2O3:NH4SCN:C)

Materials Chemistry Fullerene Synthesis Nitrogen Doping

TLC Separation of Amino Acids

In thin-layer chromatography (TLC) of amino acids on cellulose layers, the addition of various inorganic salts to the mobile phase was systematically evaluated [1]. The best separation efficiency, as measured by densitogram analysis, peak symmetry coefficient, and theoretical plate number, was achieved with ammonium thiocyanate (NH4SCN) when acetonitrile was the organic modifier [1]. The study directly compared the effects of different salts and concluded that NH4SCN was the optimal choice for this specific chromatographic system [1].

TLC Separation
Head-to-head

NH4SCN: Best efficiency with acetonitrile mobile phase

Other salts: inferior chromatographic performance

Supports method optimization for amino acid TLC

Conditions: cellulose TLC, acetonitrile modifier

Analytical Chemistry Chromatography Amino Acid Analysis

Phytotoxicity in Rice Seedlings

A direct comparative study of acute toxicity in hydroponically grown rice seedlings demonstrated that ammonium thiocyanate (NH4SCN) causes significantly more severe stress than potassium thiocyanate (KSCN) [1]. All NH4SCN treatments led to a significant reduction in transpiration and relative growth (p < 0.01), whereas the effect of KSCN was only evident at concentrations greater than 100 mg SCN/L [1]. Additionally, rice seedlings showed a significantly higher removal potential for NH4SCN than for KSCN, indicating differential uptake and metabolism [1].

Phytotoxicity
Head-to-head

NH4SCN: Significant stress at all tested concentrations (p<0.01)

KSCN: effect only at >100 mg SCN/L

Demonstrates differential toxicity and uptake profiles

Rice seedling hydroponic model

Environmental Toxicology Phytoremediation Plant Biology

Corrosion of Mild Steel

A classic study on the corrosion of mild steel by aqueous salt solutions found that the rate of attack by 1.0 N and 0.1 N ammonium thiocyanate (NH4SCN) was more severe than that by ammonium chloride (NH4Cl) of equivalent concentration under similar conditions [1]. The experiments, conducted at room temperature in stagnant conditions, also revealed distinct pH ranges for uniform attack, localized attack, and complete inhibition, which differed between the two salts [1]. Furthermore, the solid corrosion products from NH4SCN were a mixture of black iron ferrocyanide and ferrous sulfide, a unique composition not formed with NH4Cl [1].

Mild Steel Corrosion
Head-to-head

NH4SCN: More severe attack than NH4Cl

NH4Cl: lower corrosion rate

Indicates need for specific materials compatibility assessment

Forms unique Fe4[Fe(CN)6]3 and FeS products

Corrosion Science Materials Engineering Chemical Process Safety

Optimal Use Cases for Ammonium Thiocyanate


Endohedral Fullerene Synthesis

Ammonium thiocyanate is the preferred nitrogen source for maximizing the yield of Sc-based metal nitride clusterfullerenes (Sc-NCFs). Its performance surpasses that of potassium thiocyanate and other inorganic nitrogen sources, making it a critical reagent for materials scientists focused on synthesizing these advanced nanomaterials [1].

Amino Acid TLC Separation

For analytical chemists seeking to optimize the resolution of amino acid mixtures on cellulose TLC plates, adding ammonium thiocyanate to an acetonitrile-based mobile phase provides the best separation efficiency among common inorganic salts. This evidence-based selection can streamline method development and improve data quality [1].

Environmental Toxicology & Phytoremediation

In studies involving plant-thiocyanate interactions, researchers must be aware that ammonium thiocyanate exhibits significantly higher acute phytotoxicity and a greater uptake rate in rice seedlings compared to potassium thiocyanate. This differential behavior makes it the appropriate standard for assessing worst-case environmental impact or for investigating species-specific thiocyanate metabolism [1].

Corrosion Testing & Materials Selection

When designing or auditing systems that will contain thiocyanate-bearing process streams, ammonium thiocyanate should be the reference compound for corrosion testing. Its demonstrated ability to corrode mild steel more severely than ammonium chloride, and to form unique corrosion products, necessitates a specific materials compatibility assessment that cannot be inferred from tests with other ammonium salts [1].

Application
Selection Property
Validation Focus
Endohedral Fullerene Synthesis
Nitrogen source for Sc-NCF synthesis
Yield comparison with alternative N sources
TLC Separation of Amino Acids
Mobile phase additive for amino acid resolution
Peak symmetry and theoretical plate assessment
Environmental Toxicology
Phytotoxicity and uptake in plant models
Differential stress response vs. other thiocyanate salts
Corrosion Testing
Corrosivity in aqueous process streams
Unique corrosion product identification

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